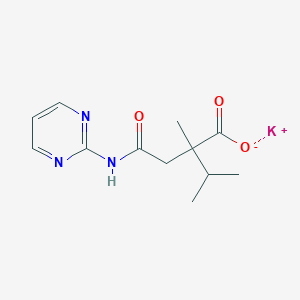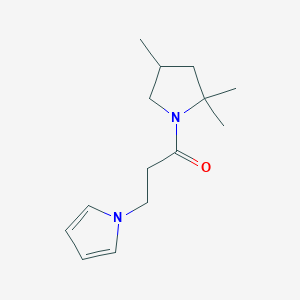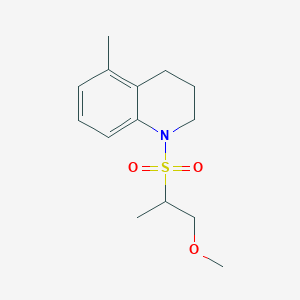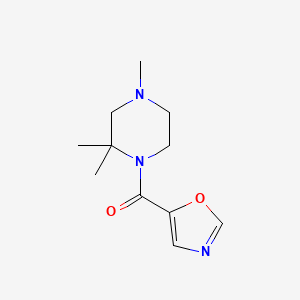
1H-imidazol-5-yl-(1-propan-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-imidazol-5-yl-(1-propan-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of isoquinoline derivatives and has been found to exhibit a wide range of biological activities. In
作用機序
The mechanism of action of 1H-imidazol-5-yl-(1-propan-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)methanone is not fully understood. However, it has been suggested that the compound may exert its biological effects by modulating various signaling pathways in the body. For example, it has been found to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells.
Biochemical and Physiological Effects:
1H-imidazol-5-yl-(1-propan-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)methanone has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, decrease oxidative stress, and inhibit tumor growth in various in vitro and in vivo models. The compound has also been investigated for its potential use as a neuroprotective agent in diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the major advantages of 1H-imidazol-5-yl-(1-propan-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)methanone is its wide range of biological activities. This makes it a promising candidate for the development of new therapeutics. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the research on 1H-imidazol-5-yl-(1-propan-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)methanone. One direction is to investigate its potential use as a neuroprotective agent in diseases such as Alzheimer's and Parkinson's. Another direction is to explore its potential use as an anti-inflammatory and antioxidant agent in the treatment of various diseases. Additionally, further research is needed to understand the mechanism of action of this compound and to optimize its pharmacological properties.
合成法
The synthesis method of 1H-imidazol-5-yl-(1-propan-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)methanone involves the reaction of 1-propan-2-yl-3,4-dihydroisoquinoline-2-carboxylic acid with 1H-imidazole-5-carboxaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified using column chromatography or recrystallization.
科学的研究の応用
1H-imidazol-5-yl-(1-propan-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)methanone has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities such as anti-inflammatory, antioxidant, antitumor, and antiviral properties. The compound has also been investigated for its potential use as a neuroprotective agent.
特性
IUPAC Name |
1H-imidazol-5-yl-(1-propan-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-11(2)15-13-6-4-3-5-12(13)7-8-19(15)16(20)14-9-17-10-18-14/h3-6,9-11,15H,7-8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGOKWJROHKQPSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2=CC=CC=C2CCN1C(=O)C3=CN=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(pyrrol-1-yl)thiophen-2-ylcarbonyl]piperidine](/img/structure/B7360409.png)

![Potassium;1-[2-oxo-2-(pyrimidin-2-ylamino)ethyl]cycloheptane-1-carboxylate](/img/structure/B7360416.png)
![4-ethyl-3-[(2S,4S)-1-(1H-indazol-6-ylmethyl)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazol-5-one](/img/structure/B7360423.png)
![6-[(2S,4R)-4-methoxy-2-(pyridin-3-yloxymethyl)pyrrolidine-1-carbonyl]pyridine-3-carbonitrile](/img/structure/B7360428.png)

![N-ethyl-N-propan-2-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B7360437.png)

![N-methyl-N-[1-(1-methylcyclopropyl)ethyl]cyclopropanesulfonamide](/img/structure/B7360448.png)
![(6,6-Difluoro-2-azaspiro[3.3]heptan-2-yl)-(1,3-oxazol-4-yl)methanone](/img/structure/B7360460.png)
![[3-(5,7-dihydro-4H-thieno[2,3-c]pyridin-6-ylmethyl)oxetan-3-yl]methanol](/img/structure/B7360463.png)
![3-[Methyl-[4-(trifluoromethyl)-1,3-thiazol-2-yl]amino]pyrrolidin-2-one](/img/structure/B7360476.png)
![N-methyl-N-[(5-methylimidazo[1,2-a]pyridin-3-yl)methyl]oxolan-3-amine](/img/structure/B7360496.png)
